(2R,5R)-Avibactam Sodium Salt
Description
Properties
CAS No. |
1797133-98-2 |
|---|---|
Molecular Formula |
C₇H₁₀N₃NaO₆S |
Molecular Weight |
287.23 |
Synonyms |
Sulfuric Acid Mono[(1R,2R,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt; Sodium (1R,2R,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate; Avibactam Impurity 13 |
Origin of Product |
United States |
Molecular Mechanism of Serine β Lactamase Inhibition by 2r,5r Avibactam Sodium Salt
Covalent Reversible Inhibition Mechanism
Unlike traditional β-lactam-based inhibitors that often lead to irreversible inactivation of the enzyme, avibactam (B1665839) employs a novel covalent reversible mechanism. nih.govfrontiersin.org This process involves the formation of a covalent bond with the active site serine of the β-lactamase, which is subsequently reversible, allowing the inhibitor to be released intact. nih.govresearchgate.net This distinct mechanism contributes to its broad-spectrum activity against Ambler Class A, Class C, and some Class D serine β-lactamases. nih.govnih.gov
Formation of the Carbamoyl-Enzyme Complex
The inhibitory action of avibactam is initiated by the nucleophilic attack of the active site serine residue of the β-lactamase on the carbonyl group of avibactam's urea (B33335) moiety. nih.gov This reaction leads to the opening of the diazabicyclooctane ring and the formation of a stable, covalent carbamoyl-enzyme complex. nih.govnih.gov This acylation step effectively traps the enzyme in an inactive state, preventing it from hydrolyzing β-lactam antibiotics. nbinno.com High-resolution crystal structures of avibactam in complex with various serine β-lactamases have confirmed this carbamoyl (B1232498) linkage to the catalytic serine residue. nih.govresearchgate.net
Acylation and Deacylation Kinetics
The kinetics of avibactam's interaction with serine β-lactamases are characterized by a rapid acylation step followed by a much slower deacylation process. nih.govnih.gov The efficiency of acylation, represented by the second-order rate constant (k₂/Kᵢ), varies among different β-lactamase enzymes. nih.govnih.gov For instance, the acylation efficiency is generally high for Class A enzymes like CTX-M-15 and KPC-2, and comparatively lower for Class C and Class D enzymes. nih.gov
The deacylation process, which involves the recyclization of the inhibitor and release from the enzyme, is the rate-limiting step for the regeneration of the free enzyme. nih.gov The off-rate for deacylation is slow, with the half-life of the carbamoyl-enzyme complex varying from minutes to hours, and in some cases, even days. nih.govnih.gov For the TEM-1 enzyme, the deacylation off-rate was measured to be 0.045 min⁻¹, corresponding to a half-life of approximately 16 minutes. nih.govnih.gov
| β-Lactamase | Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (s⁻¹) | Half-life (t½) |
| CTX-M-15 | A | 1.0 x 10⁵ nih.gov | 2.9 x 10⁻⁴ nih.gov | ~40 min nih.gov |
| KPC-2 | A | 4.0 x 10³ nih.gov | 1.4 x 10⁻⁴ nih.gov | ~82 min nih.gov |
| TEM-1 | A | - | 7.5 x 10⁻⁴ nih.gov | ~16 min nih.gov |
| E. cloacae AmpC | C | 1.1 x 10³ nih.gov | 3.8 x 10⁻⁵ nih.gov | ~300 min nih.gov |
| P. aeruginosa AmpC | C | 4.8 x 10³ nih.gov | 1.9 x 10⁻³ nih.gov | ~6 min nih.gov |
Recyclization versus Hydrolysis Pathways of the Acyl-Enzyme Complex
A key feature of avibactam's mechanism is that the deacylation of the carbamoyl-enzyme complex predominantly proceeds through a recyclization pathway, regenerating the intact, active inhibitor. nih.govnih.gov This is in stark contrast to many β-lactam-based inhibitors, where the acyl-enzyme intermediate often undergoes hydrolysis, leading to the destruction of the inhibitor. pnas.org Molecular dynamics and quantum chemical calculations have shown that for avibactam, recyclization is energetically favored over hydrolysis. nih.govresearchgate.net
However, in some instances, a slow hydrolytic pathway can occur. nih.gov For example, with the KPC-2 enzyme, a slow hydrolytic route involving fragmentation of the acyl-avibactam complex has been observed. nih.govnih.gov This alternative pathway is generally kinetically less significant than the recyclization pathway. pnas.org The stability of the acyl-enzyme complex against hydrolysis is a critical factor in the sustained inhibitory activity of avibactam. pnas.org
Interaction with Specific β-Lactamase Classes
Avibactam demonstrates broad-spectrum inhibitory activity against clinically significant Class A and Class C serine β-lactamases, which are major contributors to antibiotic resistance in Gram-negative bacteria. nih.govnih.gov
Class A Serine β-Lactamases (e.g., KPC, TEM, SHV, CTX-M)
Avibactam is a potent inhibitor of Class A serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M types, as well as carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.govnih.gov The acylation efficiency of avibactam is particularly high against enzymes like CTX-M-15. nih.gov While the carbamoyl-enzyme complex with Class A enzymes is stable, it does undergo slow, reversible deacylation. nih.govnih.gov For KPC-2, while the primary deacylation route is recyclization, a minor, slower hydrolytic pathway has also been identified. nih.govnih.gov The potent inhibition of these enzymes by avibactam restores the activity of partner β-lactam antibiotics against many multidrug-resistant pathogens. nih.gov
| Class A β-Lactamase | Organism(s) | Key Features of Interaction with Avibactam |
| KPC (Klebsiella pneumoniae carbapenemase) | Klebsiella pneumoniae, other Enterobacteriaceae | Potent inhibition, but a slow hydrolytic deacylation pathway has been observed. nih.govnih.gov |
| TEM (Temoneira) | Escherichia coli, Klebsiella pneumoniae, etc. | Well-characterized covalent, slowly reversible inhibition with a deacylation half-life of about 16 minutes. nih.govnih.gov |
| SHV (Sulfhydryl variable) | Klebsiella pneumoniae, Escherichia coli | Effectively inhibited by avibactam, contributing to the restoration of cephalosporin (B10832234) activity. nih.gov |
| CTX-M (Cefotaximase-Munich) | Escherichia coli, Klebsiella pneumoniae | High acylation efficiency, forming a relatively stable acyl-enzyme complex. nih.gov |
Class C AmpC β-Lactamases
Avibactam is also an effective inhibitor of Class C AmpC β-lactamases, which are often chromosomally or plasmid-encoded and can confer resistance to a wide range of β-lactam antibiotics, including cephalosporins. nih.govmdpi.com The inhibition of AmpC enzymes by avibactam is crucial for the activity of β-lactam-avibactam combinations against pathogens like Pseudomonas aeruginosa and Enterobacter species. nih.gov The kinetics of interaction can vary between different AmpC enzymes; for example, the deacylation rate for P. aeruginosa AmpC is significantly faster than that for E. cloacae AmpC. nih.gov Structural studies of avibactam bound to AmpC have provided insights into the specific interactions that govern its inhibitory activity against this class of enzymes. nih.gov
Select Class D β-Lactamases (e.g., OXA-48, OXA-10)
(2R,5R)-Avibactam Sodium Salt, hereafter referred to as avibactam, demonstrates inhibitory activity against certain Ambler Class D serine β-lactamases, although the level of inhibition can be variable across different enzymes within this class. acs.orgasm.org Its efficacy is particularly notable against OXA-48 and its variants, which are clinically significant carbapenemases. dovepress.comasm.orgmdpi.com Avibactam is, however, less effective against other Class D enzymes, such as the OXA-type carbapenemases commonly found in Acinetobacter baumannii. dovepress.com
The inhibition of OXA-48 by avibactam is a crucial aspect of its clinical utility. asm.orgmdpi.com Unlike many traditional β-lactamase inhibitors like tazobactam (B1681243) and clavulanic acid, which are generally not effective against OXA-48, avibactam shows significant inhibitory action. asm.orgmdpi.com This broader spectrum is attributed to its unique non-β-lactam diazabicyclooctane (DBO) core structure. mdpi.com The mechanism involves the formation of a reversible covalent carbamoyl-enzyme complex with the active site serine residue (Ser70). acs.org Studies have suggested that the potency of avibactam against OXA-48 is linked to the specific environment of the active site. For instance, OXA-48 is inhibited more effectively by DBOs like avibactam compared to other OXA enzymes that possess more hydrophobic active sites. asm.orgresearchgate.net The absence of a restrictive hydrophobic bridge, which is present in enzymes like OXA-23 and OXA-24, may allow for easier access of the inhibitor to the active site in OXA-48. researchgate.net
Structural studies of the OXA-48-avibactam complex reveal that the carbamate (B1207046) carbonyl of the inhibitor is positioned in the oxyanion hole, while the sulfate (B86663) group interacts with Arg250. researchgate.net A key observation is that avibactam appears to induce the decarbamylation of the catalytic Lys73, a feature that has been linked to its potent inhibition of Class D carbapenemases. researchgate.net
In addition to OXA-48, avibactam also inhibits other Class D enzymes like the narrow-spectrum oxacillinase OXA-10. acs.orgnih.govacs.org Crystal structures of avibactam covalently bound to OXA-10 have been resolved, providing insights into the molecular interactions that govern inhibition within this subclass of enzymes. acs.orgnih.gov
| Enzyme | Type | Avibactam Activity | Key Structural/Mechanistic Features |
|---|---|---|---|
| OXA-48 | Carbapenemase | Potent Inhibitor | Lacks hydrophobic bridge, allowing better access. researchgate.net Induces decarbamylation of Lys73. researchgate.net |
| OXA-10 | Narrow-Spectrum Oxacillinase | Inhibitor | Crystal structure with avibactam has been resolved, confirming covalent binding. acs.orgnih.gov |
| Acinetobacter OXA-type | Carbapenemase | Poor/No Inhibition | Often possess additional resistance mechanisms or structural features that hinder avibactam binding. dovepress.com |
Structural Basis of Enzyme-Inhibitor Interactions
The inhibitory activity of avibactam is fundamentally derived from its specific and stable interactions within the active site of serine β-lactamases. The structural basis for these interactions has been extensively elucidated through X-ray crystallography and molecular modeling studies, revealing the key contacts and conformational changes that lead to potent enzyme inhibition. acs.orgresearchgate.netnih.gov
X-ray Crystallographic Studies of (2R,5R)-Avibactam Complexes
X-ray crystallography has been an indispensable tool for understanding the molecular mechanism of avibactam. High-resolution crystal structures of avibactam covalently bound to various serine β-lactamases from Classes A, C, and D have been determined, providing a detailed snapshot of the acyl-enzyme intermediate. acs.orgasm.orgnih.govnih.govrcsb.org
These studies consistently show that avibactam binds covalently to the catalytic serine residue (Ser70 in the standard PDB numbering scheme) via the opening of its five-membered diazabicyclooctane ring. nih.govnih.gov This forms a stable carbamoyl-enzyme intermediate. tandfonline.com The crystal structures reveal a common binding orientation of the DBO core across different enzyme classes. acs.org
Key interactions observed in these crystal structures include:
Covalent Bond: A covalent bond is formed between the C7 carbonyl carbon of avibactam and the Oγ atom of the active site Ser70. researchgate.net
Oxyanion Hole: The carbonyl oxygen of the newly formed carbamate ester is stabilized by hydrogen bonds with the backbone amide nitrogens of Ser70 and another active site residue (e.g., Ser237 in CTX-M-15), which form the "oxyanion hole." researchgate.net
Sulfate Group: The sulfate moiety of avibactam is positioned in a region of the active site that typically binds the carboxylate group of β-lactam substrates. It forms crucial electrostatic and hydrogen-bonding interactions with conserved polar residues. tandfonline.comnih.gov In Class C enzymes like AmpC, the sulfate group is positioned by residues such as Thr316, Lys315, and Asn346. nih.gov
Carboxamide Group: The C2-carboxamide group also participates in hydrogen bonding, for instance, with the side chains of Asn152 and Gln120 in AmpC. nih.gov
| Enzyme | Class | PDB ID | Resolution (Å) | Reference |
|---|---|---|---|---|
| CTX-M-15 | A | 4ZBE | 1.70 | researchgate.net |
| OXA-10 | D | 4S2I | 1.70 | acs.org |
| OXA-48 | D | 4S2J | 2.00 | acs.org |
| P. aeruginosa AmpC | C | 4ZAM | 1.55 | nih.gov |
| TEM-1 | A | 8DE0 | 1.72 | rcsb.org |
Role of Active Site Residues in Binding and Catalysis (e.g., Ser70, Glu166, S130)
The interaction between avibactam and the β-lactamase active site is a dynamic process involving several key amino acid residues that play critical roles in both the initial binding (carbamylation) and the subsequent, slow recyclization of the inhibitor (decarbamylation).
Ser70: This is the catalytic serine residue that acts as the primary nucleophile. Its hydroxyl group attacks the carbonyl carbon of the avibactam ring, leading to ring-opening and the formation of the covalent carbamoyl-enzyme intermediate. researchgate.netnih.gov This step is fundamental to the inhibitory mechanism of all serine-active β-lactamase inhibitors.
Glu166 (in Class A): In the typical hydrolysis of β-lactam substrates by Class A enzymes, Glu166 acts as the general base to activate the hydrolytic water molecule for deacylation. pnas.org However, in the presence of avibactam, the protonation state of Glu166 is altered. nih.govpnas.org Structural and computational studies suggest that Glu166 becomes protonated and is therefore unable to activate the water molecule, which effectively shuts down the hydrolytic pathway. researchgate.netnih.govpnas.org This stability of the carbamoyl-enzyme intermediate against hydrolysis is a key reason for avibactam's effectiveness, favoring the much slower recyclization pathway instead. researchgate.net
Ser130 (in Class A): This residue has been identified as playing a crucial and unique dual role in the mechanism of avibactam inhibition in Class A enzymes like CTX-M-15 and KPC-2. acs.orgnih.govnih.govasm.org Kinetic analysis of site-directed mutants has shown that S130 acts as a general acid during the initial carbamylation step, likely by donating a proton to the avibactam nitrogen atom as the ring opens. acs.orgasm.org Subsequently, for the reverse reaction (decarbamylation/recyclization), S130 functions as a general base, abstracting a proton to initiate the ring-closing reaction that regenerates the intact inhibitor. acs.orgacs.orgasm.org Mutation of S130 to glycine (B1666218) (S130G) in SHV-1 and KPC-2 has been shown to substantially slow the carbamylation process, leading to resistance. nih.govasm.org
Other residues, such as Lys73 and Lys234 in Class A enzymes, are also important. acs.orgnih.gov Lys73 is often involved in activating Ser70 for the initial nucleophilic attack, while both Lys73 and Lys234 may help regulate the protonation state of S130 during the inhibition cycle. acs.orgnih.gov
Structure Activity Relationship Sar and Rational Design of 2r,5r Avibactam Derivatives
Diazabicyclooctane (DBO) Core Modifications
The 1,6-diazabicyclo[3.2.1]octane (DBO) scaffold is the foundational structural element of avibactam (B1665839) and its analogues, serving as a mimic of the β-lactam ring. researchgate.net Modifications to this core structure are a key strategy in the development of new BLIs. While avibactam itself features a saturated DBO ring, derivatives such as durlobactam (B607225) incorporate an endocyclic carbon-carbon double bond between the C3 and C4 positions. This alteration is a part of the rational design aimed at creating expanded-spectrum inhibitors. researchgate.netnih.gov
Another approach to core modification involves functionalization at various positions of the bicyclic system. Researchers have successfully synthesized an azido (B1232118) derivative of the DBO scaffold, which serves as a versatile intermediate. This allows for the introduction of diverse chemical moieties via Huisgen-Sharpless cycloaddition ("click chemistry"), enabling the exploration of a wide chemical space to identify derivatives with improved properties or novel activities. researchgate.net For instance, the creation of amoxicillin-DBO combinations through this method showed that the resulting triazole ring is compatible with drug penetration into bacteria. researchgate.net The fundamental DBO core is shared by other inhibitors like relebactam (B560040), which demonstrates that the core structure can be maintained while peripheral substituents are altered to modulate the inhibitory profile. researchgate.net
| Compound | Key DBO Core Feature | Primary Target Enzyme Classes |
|---|---|---|
| Avibactam | Saturated DBO Ring | A, C, some D |
| Relebactam | Saturated DBO Ring (different C-2 substituent) | A, C |
| Durlobactam | Unsaturated DBO Ring (C3-C4 double bond) | A, C, D |
Substituent Effects at C-2 Position
The C-2 position of the DBO scaffold is a critical site for modification, as substituents at this position directly influence the inhibitor's interaction with the β-lactamase active site. The carboxamide group at the C-2 position of avibactam is a key feature, and altering the groups attached to it has been a major focus of medicinal chemistry efforts. The structural differences between avibactam and relebactam, for example, are found in their C-2 side chains; relebactam incorporates a piperidine (B6355638) ring, which contributes to its specific activity profile against enzymes like Klebsiella pneumoniae carbapenemase (KPC) and AmpC cephalosporinases. researchgate.net
A significant area of investigation has been the introduction of amidine and sulfonylamidine moieties at the C-2 position of the DBO ring. researchgate.netnih.gov Researchers have synthesized series of DBO derivatives where the C-2 position is linked to various substituted-amidine groups. researchgate.netnih.gov These compounds, when tested in combination with β-lactam antibiotics like meropenem (B701) or imipenem (B608078), demonstrated the ability to lower the minimum inhibitory concentrations (MICs) against a range of bacterial strains, indicating successful β-lactamase inhibition. researchgate.netnih.gov
One study synthesized a series of 23 amidine-conjugated derivatives of avibactam. nih.gov While these compounds showed no intrinsic antibacterial activity when tested alone, they effectively restored the activity of meropenem. nih.gov Specifically, compound A12 proved to be the most potent among the series against all tested bacterial species. nih.gov Similarly, another study focused on new derivatives containing sulfonylamidine moieties at the C-2 position. One of these compounds, 5L , showed improved inhibition against six bacterial strains compared to the control inhibitor, relebactam. researchgate.net
| Compound | C-2 Substituent Group (R) | Organism | MIC (mg/L) of Meropenem + Derivative |
|---|---|---|---|
| A12 | 4-Fluorobenzoyl | E. coli (clinical isolate) | <0.125 |
| A12 | 4-Fluorobenzoyl | K. pneumoniae (clinical isolate) | <0.125 |
| A12 | 4-Fluorobenzoyl | P. aeruginosa (clinical isolate) | 1 |
| Avibactam (Control) | Carboxamide | E. coli (clinical isolate) | <0.125 |
| Avibactam (Control) | Carboxamide | K. pneumoniae (clinical isolate) | <0.125 |
| Avibactam (Control) | Carboxamide | P. aeruginosa (clinical isolate) | 2 |
Data derived from a study on amidine-conjugated derivatives of avibactam. nih.gov The concentration of the derivative was fixed.
Beyond amidines, other heterocyclic structures have been explored as C-2 substituents. As noted, relebactam features a piperidine ring at this position. researchgate.net Further research has investigated linking the DBO core via an amidine group to other heterocycles, such as piperidine or pyrrolidine (B122466) rings. nih.gov These modifications aim to optimize binding within the diverse active sites of different β-lactamase enzymes. The exploration of heterocyclic scaffolds like pyrrolidine-2,3-diones in other contexts has shown their potential as antimicrobial agents, suggesting that such ring systems can be valuable components in inhibitor design. nih.gov
Design Principles for Extended β-Lactamase Coverage
A primary goal in designing new BLIs is to broaden their spectrum of activity to cover a wider range of β-lactamases, particularly those not inhibited by first-generation agents. Avibactam itself was a significant step forward, providing coverage against Class A (including ESBLs and KPCs), Class C (AmpC), and some Class D (OXA-type) enzymes. nih.govmdpi.com However, it is not effective against Class B metallo-β-lactamases (MBLs). nih.gov
Rational design principles for extending coverage focus on several strategies:
Targeting Resistant Enzymes: New DBOs like durlobactam have been specifically designed to have potent inhibitory activity against Class A, C, and D β-lactamases, including those that are challenging to inhibit. nih.gov
Overcoming Resistance Mechanisms: The design process involves creating molecules that can effectively inhibit enzymes from pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which often possess multiple resistance mechanisms. researchgate.net
Combination Therapy: A key design principle is not just the inhibitor's activity but its synergy with a partner antibiotic. For example, combining avibactam with aztreonam (B1666516) is a strategy to combat infections caused by MBL-producing bacteria; aztreonam is stable against hydrolysis by MBLs, while avibactam protects it from co-produced ESBLs and AmpC enzymes. mdpi.com
The ultimate aim is to develop inhibitors that can restore the utility of β-lactam antibiotics against multidrug-resistant Gram-negative bacteria, a critical global health threat. nih.gov
Strategies for Modulating Reversibility and Stability
Avibactam's mechanism of action is distinct from older BLIs like clavulanic acid. It involves a rapid, covalent carbamoylation of the active site serine residue of the β-lactamase, followed by a slow, reversible decarbamoylation that regenerates the intact inhibitor. nih.govnih.gov This reversibility is a key characteristic that influences its inhibitory profile.
The stability of the covalent acyl-enzyme complex is crucial for effective inhibition. Studies using electrospray ionization mass spectrometry (ESI-MS) have shown that the avibactam-enzyme complex is stable for extended periods. For example, the complex with PER-2 and CMY-2 β-lactamases remained stable for up to 24 hours, with the avibactam molecule remaining unmodified. nih.govnih.gov
| Enzyme | Enzyme Class | koff (s-1) | Half-life (t1/2, min) |
|---|---|---|---|
| PER-2 | A | 0.0004 | 29 |
| CTX-M-15 | A | 0.0004 | 29 |
| KPC-2 | A | 0.00008 | 144 |
| CMY-2 | C | 0.00037 | 31 |
| OXA-10 | D | 0.000016 | 722 |
| OXA-48 | D | 0.0000016 | 7219 |
Data derived from kinetic studies of avibactam. nih.gov
Synthetic Methodologies and Process Chemistry Research for 2r,5r Avibactam and Analogs
Semisynthetic and Total Synthesis Approaches
The synthesis of avibactam (B1665839), a non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor, has been approached through various strategic routes. researchgate.netrsc.org Its therapeutic success has driven the development of numerous methods to access its complex bicyclic structure. rsc.org
Key Synthetic Intermediates and Stereochemical Control
One of the pivotal intermediates is ethyl (2S,5R)-5-((benzyloxy)amino) piperidine-2-carboxylate. researchgate.net The synthesis of this intermediate in high diastereomeric excess has been described starting from chirally pure L-pyroglutamic acid. researchgate.net The control of stereochemistry at the C2 and C5 positions of the piperidine (B6355638) ring is fundamental and is often established through chiral pool starting materials or asymmetric catalysis. researchgate.net
For example, in a chemoenzymatic approach, (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate serves as a valuable precursor to the key intermediate. researchgate.net The precise stereochemistry of these precursors dictates the final configuration of the bicyclic DBO core. Chiral High-Performance Liquid Chromatography (CHPLC) methods have been developed and validated for the accurate determination of the diastereomeric purity of these key intermediates, ensuring the final product meets stringent quality standards. researchgate.net
Chemoenzymatic Synthetic Strategies
Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of traditional organic chemistry to create efficient and environmentally friendly synthetic routes. A notable chemoenzymatic synthesis for avibactam has been developed, featuring a novel lipase-catalyzed resolution step. researchgate.net
In this strategy, the enzyme lipase (B570770) is used for the kinetic resolution of a racemic precursor, selectively acylating one enantiomer and allowing for the separation of the desired stereoisomer. This enzymatic step is crucial for preparing (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, a valuable precursor that leads to the key intermediate, ethyl (2S,5R)-5-((benzyloxy)amino) piperidine-2-carboxylate. researchgate.net This integration of biocatalysis provides a highly efficient and cost-effective method for establishing the critical stereocenters of the avibactam molecule. researchgate.net
Development of Orally Bioavailable Prodrugs of (2R,5R)-Avibactam
Avibactam itself has poor oral bioavailability, primarily due to the charged sulfate (B86663) moiety, which limits its absorption from the gastrointestinal tract. firstwordpharma.comacs.org Consequently, it can only be administered by intravenous injection. nih.govacs.org To overcome this limitation, significant research has focused on developing orally available prodrugs.
A successful strategy involves masking the charged sulfate group with an ester moiety, which can be cleaved in the body by carboxyesterases to release the active avibactam. researchgate.net A leading example is the prodrug ARX-1796 (avibactam tomilopil), which incorporates a neopentyl ester protecting group on the sulfate moiety. firstwordpharma.comresearchgate.net The synthesis of this type of prodrug involves reacting the N-hydroxy intermediate of avibactam with a chlorosulfonate, such as one prepared from 2,2-dimethylpropanol, to afford the stable sulfate ester prodrug. acs.org
These prodrugs have demonstrated significant oral absorption in animal models, paving the way for an oral formulation of avibactam that could be combined with oral β-lactam antibiotics. firstwordpharma.com
Table 1: Oral Absorption of Avibactam Prodrugs in Animal Models
| Animal Model | Oral Absorption Level |
| Monkeys | 80% |
| Dogs | 100% |
Data sourced from a 2018 announcement by Arixa Pharmaceuticals. firstwordpharma.com
Novel Derivatives and Scaffolds in Drug Discovery
The diazabicyclooctane (DBO) scaffold of avibactam has proven to be a fertile ground for the discovery of new β-lactamase inhibitors. researchgate.netmdpi.com The clinical success of avibactam has encouraged the development of congeners based on this particular chemical framework. rsc.org Other DBO derivatives that have been developed include relebactam (B560040) and durlobactam (B607225). researchgate.netmdpi.com
Research into novel derivatives aims to expand the spectrum of activity or improve properties over the parent compound. For instance, durlobactam is a derivative of avibactam that features an endocyclic carbon-carbon double bond and a methyl group substitution. researchgate.net The binding of various avibactam derivatives to β-lactamase enzymes like OXA-48 has been studied, revealing that they often adopt a binding pose similar to avibactam, with differences arising from their C-2 substituents. researchgate.net
The DBO scaffold is a key component in the ongoing effort to combat antimicrobial resistance. The development of new derivatives and related scaffolds is a critical strategy for addressing the emergence of bacterial enzymes that can evade current inhibitors. nih.gov
Mechanisms of Resistance to 2r,5r Avibactam Sodium Salt
β-Lactamase-Mediated Resistance Mechanisms
The most prevalent mechanism of resistance to the ceftazidime-avibactam combination involves mutations within the genes encoding β-lactamase enzymes, particularly class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.govnih.gov These mutations can alter the enzyme's active site, affecting its interaction with avibactam (B1665839) and its ability to hydrolyze the partner β-lactam.
Mutations in the blaKPC gene are a primary driver of resistance. nih.gov Specific amino acid substitutions, particularly within the Ω-loop of the KPC enzyme, are frequently implicated. nih.govmdpi.com The D179Y substitution in KPC-2 and KPC-3 is one of the most clinically significant mutations, conferring resistance by altering the active site configuration. nih.govasm.orgasm.org This change enhances the enzyme's affinity for ceftazidime (B193861) while reducing its susceptibility to inhibition by avibactam. mdpi.com
Other notable mutations in KPC enzymes that lead to resistance include S130G and K234R. nih.govasm.org The S130G variant, for instance, has been shown to significantly resist inactivation by avibactam. asm.org In SHV (sulfhydryl variable) β-lactamases, substitutions such as S130G and K234R have also been demonstrated to confer increased resistance to ampicillin-avibactam combinations. nih.gov These mutations often come at a fitness cost, sometimes reducing the enzyme's ability to hydrolyze carbapenems, effectively changing their phenotype from a carbapenemase to an extended-spectrum β-lactamase (ESBL). mdpi.comasm.org
| β-Lactamase Variant | Amino Acid Substitution | Impact on Avibactam Interaction | Reference |
|---|---|---|---|
| KPC-2, KPC-3 | D179Y | Drastically reduces the efficacy of avibactam inhibition while retaining significant ceftazidime hydrolysis activity. | nih.govasm.org |
| KPC-2 | S130G | Significantly impairs acylation by avibactam, slowing the carbamylation of the enzyme. | asm.orgmdpi.com |
| KPC-2 | K234R | Contributes to elevated resistance to avibactam combinations. | asm.org |
| SHV-1 | S130G | Confers increased resistance to ampicillin-avibactam. | nih.gov |
| SHV-1 | K234R | Confers increased resistance to ampicillin-avibactam. | nih.gov |
The amino acid substitutions in β-lactamases directly lead to altered enzyme kinetics, which underpin the resistance phenotype. For the KPC-2 D179Y variant, the substitution results in an approximately 70,000-fold reduction in the carbamylation rate constant (k₂/Kᵢ) by avibactam. asm.org This profound decrease in the efficiency of inhibition means that avibactam can no longer effectively protect ceftazidime from hydrolysis. asm.org
Similarly, the S130G mutation in KPC-2 dramatically lowers the acylation efficiency (k₂/K) by avibactam by about four orders of magnitude, from 21,580 M⁻¹s⁻¹ in the wild-type enzyme to just 1.2 M⁻¹s⁻¹ in the variant. asm.org This altered kinetic profile demonstrates that the enzyme resists inactivation by the inhibitor. asm.org While these mutations reduce avibactam's effectiveness, they can also alter the enzyme's substrate profile, for example, by abolishing the hydrolysis of imipenem (B608078) and aztreonam (B1666516) in the case of the D179Y substitution. asm.org
| Enzyme Variant | Kinetic Parameter | Change Compared to Wild-Type | Consequence | Reference |
|---|---|---|---|---|
| KPC-2 D179Y | Carbamylation rate constant (k₂/Kᵢ) for avibactam | ~70,000-fold reduction | Impaired inhibition by avibactam, leading to ceftazidime resistance. | asm.org |
| KPC-2 S130G | Acylation efficiency (k₂/K) for avibactam | ~18,000-fold reduction (from 21,580 to 1.2 M⁻¹s⁻¹) | Resists inactivation by avibactam due to impaired acylation. | asm.org |
Avibactam inhibits serine β-lactamases by forming a covalent, yet reversible, acyl-enzyme complex. nih.gov The stability of this complex is crucial for its inhibitory activity. However, some enzymes, notably KPC-2, can slowly degrade avibactam through hydrolytic pathways. plos.orgnih.gov
Two main pathways for the release of avibactam from the enzyme have been described:
Recyclization: The inhibitor is released intact, regenerating the active enzyme. This is the primary pathway for most susceptible enzymes. plos.orgasm.org
Desulfation and Hydrolysis: In enzymes like KPC-2, the acyl-enzyme complex can undergo a slower process involving desulfation (loss of the sulfate (B86663) group), followed by hydrolysis. plos.orgasm.org This fragmentation of the avibactam molecule results in its degradation and prevents re-inhibition, leading to a gradual loss of inhibitor efficacy. plos.orgasm.org Mass spectrometry studies have shown that the KPC-2-avibactam complex is susceptible to this slow hydrolytic fragmentation. nih.gov This intrinsic, albeit slow, hydrolysis contributes to a baseline level of tolerance to the inhibitor. plos.org
Non-β-Lactamase-Mediated Resistance Mechanisms
In addition to enzymatic modifications, bacteria can develop resistance to ceftazidime-avibactam by altering cellular structures that control drug entry and exit. nih.govfrancis-press.com These mechanisms reduce the intracellular concentration of avibactam, preventing it from reaching its β-lactamase targets in the periplasm.
Gram-negative bacteria possess an outer membrane that acts as a selective barrier. mdpi.comnih.gov Hydrophilic molecules like avibactam rely on protein channels called porins to cross this barrier. mdpi.comnih.gov Mutations in the genes encoding major porins, such as OmpK35 and OmpK36 in K. pneumoniae or OprD in Pseudomonas aeruginosa, can lead to reduced permeability. nih.govmdpi.com The loss or downregulation of these porins significantly impedes the influx of avibactam into the periplasmic space, thereby reducing its ability to inhibit β-lactamases. mdpi.comnih.gov This mechanism is particularly effective when combined with the expression of a β-lactamase, as the reduced intracellular inhibitor concentration is insufficient to protect the partner β-lactam from hydrolysis. mdpi.comasm.org
Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. frontiersin.org Overexpression of these pumps can contribute to resistance by actively removing avibactam from the periplasm, lowering its effective concentration at the target site. francis-press.comfrontiersin.org In P. aeruginosa, the overexpression of the MexAB-OprM efflux pump has been identified as a significant mechanism of resistance to ceftazidime-avibactam, particularly when combined with AmpC cephalosporinase (B13388198) overproduction. frontiersin.orgnih.gov Studies have shown that MexAB-OprM can transport avibactam, and its upregulation leads to reduced susceptibility. nih.gov Similarly, in K. pneumoniae, increased activity of the AcrAB-TolC efflux system, often due to mutations in regulatory genes like ramR, can contribute to the resistance phenotype when combined with porin loss and KPC production. asm.org
In Vitro Evolution of Resistance
The study of in vitro evolution of resistance provides critical insights into the potential mechanisms by which bacteria may overcome the inhibitory effects of this compound in combination with a partner β-lactam. These laboratory-based experiments, often utilizing methods like serial passage or single-step high-concentration exposure, simulate the selective pressure that can lead to the emergence of resistant strains. wikipedia.orgemerypharma.comgardp.org Such studies have been instrumental in identifying the genetic and molecular adaptations that confer resistance, primarily in clinically significant Gram-negative bacteria.
Research findings from in vitro selection studies consistently point to mutations within β-lactamase genes as a primary driver of resistance. nih.govnih.gov This is particularly evident in bacteria producing Klebsiella pneumoniae Carbapenemase (KPC), where specific amino acid substitutions can significantly reduce the efficacy of avibactam. nih.govnih.gov
Detailed Research Findings
In vitro experiments selecting for resistance to ceftazidime-avibactam in KPC-producing Enterobacterales and Pseudomonas aeruginosa have successfully generated resistant mutants. nih.govasm.org The frequency of resistance development in single-step exposure studies has been quantified, as detailed in the table below.
Table 1: Frequency of Resistance to Ceftazidime-Avibactam in Single-Step In Vitro Selection
| Bacterial Group | Selection Pressure | Frequency of Resistance | Source(s) |
|---|---|---|---|
| Enterobacterales | 8× Minimum Inhibitory Concentration (MIC) | <∼0.5 × 10⁻⁹ to 2-8 × 10⁻⁹ | nih.gov |
| P. aeruginosa | 8× Minimum Inhibitory Concentration (MIC) | <∼0.5 × 10⁻⁹ to 2-8 × 10⁻⁹ | nih.gov |
The most frequently observed mechanism of resistance in these laboratory-evolved strains involves mutations in the blaKPC gene. asm.orgresearchgate.net These mutations often occur in the Ω-loop, a critical region for avibactam binding. nih.govnih.gov The Asp179Tyr (D179Y) substitution in the KPC-2 and KPC-3 enzymes is one of the most commonly identified mutations, which enhances ceftazidime hydrolysis while reducing avibactam's inhibitory activity. nih.govnih.govasm.orgasm.org Other significant mutations include substitutions at positions like L169P and T243M. nih.govasm.org
Serial passage experiments, where bacteria are exposed to gradually increasing concentrations of ceftazidime-avibactam, have demonstrated substantial increases in the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth. nih.gov
Table 2: Representative MIC Changes in KPC-Producing Strains After In Vitro Selection with Ceftazidime-Avibactam
| Strain Type | Initial MIC of Ceftazidime-Avibactam (avibactam at 4 µg/ml) | Mutant MIC of Ceftazidime-Avibactam (avibactam at 4 µg/ml) | Key Mutations Identified | Source(s) |
|---|---|---|---|---|
| Enterobacter cloacae (KPC-3) | 0.25 - 1 µg/ml | 4 - 128 µg/ml | blaKPC point mutations (e.g., D179Y) and insertions | asm.org |
| Klebsiella pneumoniae (KPC-3) | 0.25 - 1 µg/ml | 4 - 128 µg/ml | blaKPC point mutations (e.g., D179Y) and insertions | asm.org |
An important finding from these in vitro studies is the phenomenon of collateral susceptibility. Many of the blaKPC mutations that confer resistance to ceftazidime-avibactam simultaneously restore susceptibility to carbapenems like meropenem (B701) and imipenem. nih.govnih.govasm.orgnih.gov The mutant KPC enzymes, while gaining the ability to hydrolyze ceftazidime more effectively, often lose their carbapenemase activity. nih.gov However, subsequent exposure of these resistant mutants to carbapenems can, in some cases, select for reversions to the wild-type blaKPC gene, thereby restoring carbapenem (B1253116) resistance at the cost of ceftazidime-avibactam susceptibility. nih.govnih.gov
Beyond β-lactamase modifications, other mechanisms have been observed in in vitro evolved mutants, though less frequently. These include:
Efflux Pump Modifications: Mutations in components of efflux pumps, such as AcrB, have been identified. nih.gov Structural changes, rather than simple overexpression, appear to contribute to resistance. nih.govnih.gov
Permeability Defects: Changes in outer membrane structure, such as mutations in porin genes like ompK36, can reduce the influx of the antimicrobial agents into the bacterial cell. nih.govnih.gov
Gene Amplification: Increased expression of blaKPC due to gene amplification can also contribute to elevated resistance levels. researchgate.netasm.org
These in vitro studies underscore the genetic adaptability of bacteria under antibiotic pressure and highlight that mutations in the target β-lactamase are the predominant pathway to developing resistance against this compound combinations.
Pre Clinical Pharmacological and Mechanistic Studies of 2r,5r Avibactam Sodium Salt
In Vitro Efficacy Against Resistant Bacterial Strains (Focus on Mechanism of Potentiation)
(2R,5R)-Avibactam sodium salt is a non-β-lactam, β-lactamase inhibitor that restores the in vitro activity of partner β-lactam antibiotics against a wide array of resistant Gram-negative bacteria. nih.govnbinno.com Its mechanism of potentiation does not rely on inherent antibacterial activity but on its ability to effectively inhibit specific bacterial β-lactamase enzymes. These enzymes are the primary mechanism of resistance for many bacteria, functioning by hydrolyzing and inactivating β-lactam antibiotics. nbinno.com
Avibactam (B1665839) demonstrates potent inhibitory activity against Ambler class A (such as KPC and ESBLs), class C (AmpC), and some class D (OXA-type) serine β-lactamases. nih.govasm.org The core of its potentiating effect lies in its unique inhibitory mechanism. Avibactam covalently binds to the active site serine residue of the β-lactamase, forming a stable acyl-enzyme complex via a carbamate (B1207046) linkage. nih.gov This reaction is, however, slowly reversible, allowing for the eventual regeneration of the intact, active avibactam molecule, a feature distinct from β-lactam-based inhibitors that are typically hydrolyzed and destroyed. nih.govpnas.org
This stable but reversible binding effectively sequesters the β-lactamase enzymes, preventing them from degrading the partner antibiotic. nih.gov As a result, the partner β-lactam can reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis, leading to cell death. nbinno.com The in vitro potentiation is evidenced by a significant reduction in the Minimum Inhibitory Concentration (MIC) of the partner antibiotic in the presence of a fixed concentration of avibactam. For instance, the addition of avibactam at 4 mg/L has been shown to reduce ceftazidime (B193861) MICs by up to 7 to 9 twofold dilutions for the majority of resistant Enterobacteriaceae strains, restoring their susceptibility. nih.gov
Table 1: Potentiation of Ceftazidime Activity by Avibactam Against Resistant Enterobacteriaceae
| Bacterial Species | Resistance Mechanism | Ceftazidime MIC (µg/mL) | Ceftazidime + Avibactam (4 mg/L) MIC (µg/mL) | Fold Reduction in MIC |
| Klebsiella pneumoniae | KPC-2 | >128 | 2 | >64 |
| Escherichia coli | CTX-M-15 (ESBL) | 64 | 0.5 | 128 |
| Enterobacter cloacae | AmpC (derepressed) | 32 | 1 | 32 |
| Klebsiella pneumoniae | OXA-48 | >128 | 4 | >32 |
Synergy with β-Lactam Antibiotics (e.g., Ceftazidime, Aztreonam)
The potentiation mechanism of avibactam translates into demonstrable in vitro synergy when combined with β-lactam antibiotics like ceftazidime and aztreonam (B1666516). Synergy is observed when the combined effect of two drugs is significantly greater than the sum of their individual effects. Studies have consistently shown that avibactam restores the activity of these partner antibiotics against strains that would otherwise be resistant. mjima.orgmjima.org
For ceftazidime, avibactam's inhibition of class A, C, and some D β-lactamases protects it from degradation, making the combination effective against many ceftazidime- and carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa. nih.gov For aztreonam, a monobactam stable to metallo-β-lactamases (MBLs), avibactam's role is crucial in protecting it from co-produced serine β-lactamases that would otherwise hydrolyze it. mjima.org This synergy is particularly vital for treating infections caused by multidrug-resistant (MDR) pathogens.
In vitro synergy has been demonstrated using checkerboard assays and strip stacking methods. One study involving 43 aztreonam-resistant, MBL-producing Enterobacterales isolates reported a 100% synergistic effect when ceftazidime/avibactam was combined with aztreonam, with the MIC of aztreonam decreasing to the sensitive range in all isolates. mjima.org Similarly, another study found the ceftazidime-avibactam and aztreonam combination showed a synergistic effect in 98.8% of tested carbapenem-resistant Klebsiella spp. and 95% of E. coli isolates. nih.gov
Mechanistic Basis of Synergy in Multi-Drug Resistance Contexts
The mechanistic foundation of avibactam's synergy in MDR contexts is its broad-spectrum activity against the very enzymes that confer resistance to multiple β-lactams. MDR Gram-negative bacteria often produce a cocktail of β-lactamases, such as extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.gov An antibiotic partnered with avibactam is shielded from this enzymatic arsenal.
For example, an E. coli strain producing both an ESBL (e.g., CTX-M-15) and a KPC enzyme would be resistant to most cephalosporins and carbapenems. Avibactam inhibits both of these serine-based enzymes. By neutralizing the bacterial enzymatic defenses, avibactam allows the partner antibiotic, such as ceftazidime, to remain intact and exert its bactericidal activity by binding to essential PBPs. This restoration of activity is the essence of the synergy against complex MDR phenotypes. nbinno.com
Overcoming Metallo-β-Lactamase Co-production Indirectly
A critical challenge in treating MDR infections is the presence of Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP types. Avibactam does not inhibit these zinc-dependent enzymes. mjima.org However, it provides a powerful indirect strategy to overcome them when combined with aztreonam.
Aztreonam is unique among β-lactams as it is stable against hydrolysis by MBLs. mjima.org The clinical utility of aztreonam monotherapy is often compromised because MBL-producing organisms frequently co-produce other β-lactamases that can hydrolyze it, such as ESBLs, AmpC, or KPC enzymes. mjima.orgdovepress.com
This is where the synergy with avibactam becomes crucial. In the combination of ceftazidime-avibactam plus aztreonam, avibactam's role is to inhibit the co-produced serine β-lactamases. mjima.orgmjima.org By neutralizing the class A, C, and D enzymes, avibactam protects aztreonam from degradation. nih.gov The now-protected aztreonam is free to kill the MBL-producing bacterium, as its MBL enzyme has no effect on the aztreonam molecule. This combination effectively creates a therapeutic window to treat infections caused by some of the most difficult-to-treat pathogens. dovepress.comnih.gov
Mechanistic In Vivo Models of Infection (Non-clinical outcomes)
The in vitro efficacy of avibactam combinations has been substantiated in non-clinical, mechanistic in vivo models of infection, primarily the murine neutropenic thigh and lung infection models. These studies are critical for understanding the pharmacodynamic properties of the drug combination and for predicting its potential efficacy in humans.
In a neutropenic murine thigh infection model, the combination of ceftazidime-avibactam has demonstrated significant reductions in bacterial burden against ceftazidime-resistant pathogens. Studies have shown that while ceftazidime monotherapy may have a limited effect against a KPC-producing K. pneumoniae strain, the addition of avibactam leads to a bactericidal response, resulting in a significant decrease in bacterial counts (log10 CFU/thigh) over 24 hours. researchgate.net For example, against four clinical NDM-producing isolates with ceftazidime-avibactam MICs >128 µg/ml, the combination still produced 0.61- to 1.42-log reductions in bacterial density in a murine thigh model. nih.gov
Similarly, models have been developed to predict the in vivo activity of the aztreonam-avibactam combination against MBL-producing bacteria. A semimechanistic pharmacokinetic/pharmacodynamic (PK/PD) model predicted that humanized dosing regimens of aztreonam-avibactam would achieve a ≥1-log kill over 24 hours, which was consistent with observations from in vivo murine thigh infection models. nih.govnih.gov These animal models confirm that the mechanistic synergy observed in vitro translates to a tangible therapeutic benefit in a complex biological system.
Table 2: Efficacy of Avibactam Combinations in Murine Thigh Infection Model (24h)
| Bacterial Strain | Resistance Profile | Treatment Regimen | Mean Change in Bacterial Density (log10 CFU/thigh) |
| K. pneumoniae 454 (Wild-Type) | Susceptible | Ceftazidime-Avibactam | > -2.0 |
| K. pneumoniae 454 + NDM-1 | MBL-producer | Ceftazidime alone | -1.4 |
| K. pneumoniae 454 + NDM-1 | MBL-producer | Ceftazidime-Avibactam | -2.6 |
| P. aeruginosa (Strain 18) | AmpC-producer | Ceftazidime alone | +1 to +2 |
| P. aeruginosa (Strain 18) | AmpC-producer | Ceftazidime + Avibactam | -1 to -2 |
Enzyme Kinetics and Binding Affinity Characterization
The efficacy of avibactam as a β-lactamase inhibitor is defined by its enzyme kinetics and binding affinity. Avibactam acts as a covalent, reversible inhibitor. nih.govpnas.org The kinetic process involves two key steps: acylation, where avibactam forms a covalent bond with the enzyme's active site serine, and deacylation, where the enzyme is regenerated.
The efficiency of acylation, often expressed as the second-order rate constant (k₂/Kᵢ), varies significantly across different β-lactamase enzymes. nih.gov Avibactam is a highly efficient inhibitor of class A enzymes like CTX-M-15 (k₂/Kᵢ ≈ 1.0 x 10⁵ M⁻¹s⁻¹) and KPC-2 (k₂/Kᵢ ≈ 9.3 x 10³ M⁻¹s⁻¹). nih.gov Its efficiency is generally lower but still potent against class C enzymes like P. aeruginosa AmpC (k₂/Kᵢ ≈ 2.1 x 10³ M⁻¹s⁻¹). nih.gov Against class D enzymes, its activity is more variable, with good efficiency against OXA-48 (k₂/Kᵢ ≈ 1.4 x 10³ M⁻¹s⁻¹) but very low efficiency against others like OXA-10 (k₂/Kᵢ ≈ 1.1 x 10¹ M⁻¹s⁻¹). nih.govnih.gov
A crucial characteristic of avibactam is the stability of the acyl-enzyme complex, reflected by a slow deacylation rate (off-rate). For the class A enzyme TEM-1, the half-life for enzyme recovery is approximately 16 minutes. nih.gov For other enzymes, the residence time can be much longer; the acylated OXA-10 complex has a half-life of over 5 days. nih.govdrugbank.com This slow off-rate ensures a prolonged period of enzyme inhibition, contributing significantly to the potentiation of the partner β-lactam. Unlike β-lactam-based inhibitors, the deacylation process regenerates intact avibactam, which is then capable of inhibiting another enzyme molecule. nih.gov
Table 3: Kinetic Parameters of Avibactam Inhibition Against Key β-Lactamases
| Enzyme | Ambler Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (s⁻¹) | Half-life of Acyl-Enzyme Complex (t½) |
| CTX-M-15 | A | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | 40 min |
| KPC-2 | A | 9.3 x 10³ | 1.4 x 10⁻⁴ | 82 min |
| E. cloacae AmpC | C | 5.1 x 10³ | 3.8 x 10⁻⁵ | 300 min |
| P. aeruginosa AmpC | C | 2.1 x 10³ | 1.9 x 10⁻³ | 6 min |
| OXA-48 | D | 1.4 x 10³ | 5.0 x 10⁻⁵ | 231 min |
| OXA-10 | D | 1.1 x 10¹ | <1.5 x 10⁻⁶ | >5 days |
Advanced Research Methodologies and Computational Studies on 2r,5r Avibactam Sodium Salt
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have offered significant insights into the dynamic behavior of avibactam (B1665839) when interacting with β-lactamase enzymes. These simulations model the movement of atoms and molecules over time, providing a view of the conformational changes that occur during the binding and inhibition process.
One study focused on the complex of avibactam with the CTX-M-15 β-lactamase, using MD simulations to explore the release mechanism of avibactam from the acyl-enzyme complex. nih.gov The initial structure for these simulations was derived from a high-resolution crystal structure of the CTX-M-15-avibactam complex. nih.gov The simulations, conducted over 100 nanoseconds, revealed the crucial roles of specific amino acid residues, such as Lys73, Ser130, and Ser70, in the deacylation process. nih.gov These simulations suggest a two-stage mechanism for the release of avibactam, involving the formation of a tetrahedral intermediate followed by the cleavage of the bond between Ser70 and avibactam. nih.gov
Another area of research has employed MD simulations to investigate the formation of inclusion complexes between avibactam and various cyclodextrins (α-, β-, γ-, 2,6-dimethyl-β-, and 2-hydroxypropyl-β-CD). nih.gov These studies aimed to understand the thermodynamics and binding topologies of these host-guest systems, which could have implications for drug delivery and detection. nih.gov The simulations, extending up to 300 nanoseconds, showed stable 1:1 inclusion complexes, particularly with β-cyclodextrins. nih.gov
In a broader context, MD simulations are a key component of in silico workflows for identifying novel enzyme inhibitors. For instance, in the search for new metallo-β-lactamase (MBL) inhibitors, 300 ns MD simulations were used to examine the binding interactions and stability of potential inhibitor compounds with the NDM-1 protein. nih.govnih.gov These simulations help in evaluating the stability of the ligand-protein complex by analyzing metrics like the root mean square deviation (RMSD). nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, often used in conjunction with molecular mechanics in hybrid quantum mechanics/molecular mechanics (QM/MM) methods, provide a more detailed electronic-level understanding of the enzymatic reactions involving avibactam. These calculations are crucial for studying reaction mechanisms, including bond-making and bond-breaking processes.
The study of the avibactam release mechanism from the CTX-M-15 complex utilized QM/MM calculations to investigate the potential energy surface of the reaction. nih.gov This approach allows for a detailed analysis of the electronic rearrangements that occur during the enzymatic reaction, providing insights that are not accessible through classical MD simulations alone. nih.gov
Furthermore, Density Functional Theory (DFT), a widely used quantum chemical method, has been employed to study the properties of avibactam and its interactions. For example, in the investigation of avibactam-cyclodextrin inclusion complexes, DFT was used to complement the findings from MD simulations and experimental data. nih.gov
Docking Studies and In Silico Screening
Docking studies and in silico screening are powerful computational techniques used to predict the binding orientation of a ligand to a protein and to screen large libraries of compounds for potential inhibitors.
In the context of avibactam research, docking simulations have been used to model the initial association of avibactam with various host molecules, such as cyclodextrins. nih.gov Programs like AutoDock employ algorithms like the Lamarckian genetic algorithm to explore the conformational space of the ligand and identify the most favorable binding poses. nih.gov
More broadly, in silico screening workflows are being used to identify new β-lactamase inhibitors. These workflows often begin with the screening of large compound libraries using methods like machine learning-based quantitative structure-activity relationship (QSAR) models. nih.govnih.gov Promising candidates from this initial screening are then subjected to molecular docking to prioritize them for further investigation. nih.govnih.gov For instance, in a study to identify potential NDM-1 inhibitors, thousands of natural product compounds were screened, and the top hits were selected based on their docking scores and interactions with key residues in the active site. nih.govnih.gov The validation of the docking protocol is a critical step, often achieved by re-docking a known co-crystallized ligand and comparing the predicted pose with the experimental structure. nih.gov
Structural Biology Techniques (e.g., High-Resolution Crystallography, NMR, Mass Spectrometry)
Structural biology techniques provide atomic-level details of avibactam and its complexes with β-lactamases, which is fundamental to understanding its mechanism of action.
High-Resolution Crystallography: X-ray crystallography has been pivotal in determining the three-dimensional structure of avibactam bound to various β-lactamases. For example, the crystal structure of avibactam in complex with CTX-M-15 was determined at a resolution of 1.1 Å, providing a detailed view of the covalent bond formed between the inhibitor and the active site serine residue (Ser70). nih.gov This high-resolution structure served as the starting point for the aforementioned MD simulations and QM/MM calculations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for characterizing the structure and dynamics of molecules in solution. The 1H NMR spectrum of avibactam sodium has been reported, providing information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of ions and is a key technique for studying the stability of the acyl-enzyme complexes formed between avibactam and β-lactamases. In one study, electrospray ionization mass spectrometry (ESI-MS) was used to assess the identity and stability of avibactam acyl-enzymes. nih.gov The results showed that for most enzymes studied, a 5-minute incubation with avibactam resulted in a mass increase consistent with stoichiometric acylation. nih.gov The stability of these complexes was monitored over 24 hours, revealing that while most were stable, the KPC-2-avibactam complex showed a slow hydrolytic fragmentation. nih.gov
| Enzyme | Incubation Time | Observation |
|---|---|---|
| CTX-M-15 | 5 min | Mass increase consistent with stoichiometric acylation |
| KPC-2 | 5 min | Mass increase consistent with stoichiometric acylation |
| Enterobacter cloacae AmpC | 5 min | Mass increase consistent with stoichiometric acylation |
| Pseudomonas aeruginosa AmpC | 5 min | Mass increase consistent with stoichiometric acylation |
| OXA-10 | 5 min | Mass increase consistent with stoichiometric acylation |
| OXA-48 | 5 min | Mass increase consistent with stoichiometric acylation |
| KPC-2 | 24 h | Slow hydrolytic fragmentation of the acyl-avibactam complex |
Mechanistic Enzymology Assays
Mechanistic enzymology assays are essential for quantifying the kinetics of enzyme inhibition by avibactam. These assays measure key parameters such as the acylation and deacylation rates, which define the efficiency and duration of inhibition.
A detailed kinetic study of avibactam inhibition against Class A, C, and D β-lactamases has been conducted. nih.gov The efficiency of acylation, represented by the second-order rate constant (k₂/Kᵢ), was found to vary significantly across different enzymes. nih.gov The inhibition efficiency was highest against the Class A β-lactamase CTX-M-15, followed by the Class C enzymes, and was lowest for the Class D enzyme OXA-10. nih.gov
The deacylation rate (k₋₂), which determines the residence time of the inhibitor on the enzyme, also showed considerable variation. For OXA-10, the acylated complex was remarkably stable, with a half-life of over 5 days. nih.gov In contrast, the deacylation from other enzymes was faster, though still slow enough to provide effective inhibition.
| Enzyme | Enzyme Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k₋₂) (s⁻¹) |
|---|---|---|---|
| CTX-M-15 | A | 1.0 x 10⁵ | - |
| KPC-2 | A | - | - |
| Enterobacter cloacae AmpC | C | - | - |
| Pseudomonas aeruginosa AmpC | C | - | - |
| OXA-10 | D | 1.1 x 10¹ | Half-life > 5 days |
| OXA-48 | D | - | - |
Future Directions and Emerging Research Avenues for 2r,5r Avibactam and Dbo Based Inhibitors
Development of Dual-Action Serine and Metallo-β-Lactamase Inhibitors
A significant limitation of avibactam (B1665839) is its inability to inhibit metallo-β-lactamases (MBLs), which are zinc-dependent enzymes. nih.govasm.orgnih.gov This has spurred interest in developing dual-action inhibitors that can tackle both serine-β-lactamases (SBLs) and MBLs. While avibactam itself does not inhibit MBLs and is a poor substrate for them, the diazabicyclooctane core is being explored for the design of such broad-spectrum inhibitors. nih.govasm.orgnih.gov The combination of ceftazidime-avibactam with aztreonam (B1666516), a monobactam that is stable against MBLs, is one strategy being explored to provide coverage against MBL-producing pathogens. researchgate.net
Novel DBO Analogues with Enhanced Spectrum or Potency
Several novel diazabicyclooctane (DBO) analogues have been developed with the aim of improving upon the properties of avibactam. These next-generation inhibitors often exhibit a broader spectrum of activity or enhanced potency against specific β-lactamases. Some notable examples include relebactam (B560040), zidebactam, and nacubactam. nih.govresearchgate.net For instance, certain DBOs have been engineered to have enhanced activity against class D β-lactamases, a class of enzymes against which avibactam has limited efficacy. nih.gov Modifications to the DBO scaffold, such as the introduction of a double bond and methyl groups, have led to compounds like durlobactam (B607225) and ETX0282, which show increased reactivity and improved binding to β-lactamases. nih.gov Another approach has been the development of DBOs with a nitrile side chain, such as WCK 4234, which has demonstrated superior inhibitory kinetics against class A and D β-lactamases compared to avibactam. nih.gov Furthermore, the discovery of ANT3310, a novel DBO with a fluorine atom replacing the carboxamide, has shown promise in restoring carbapenem (B1253116) activity against carbapenem-resistant Acinetobacter baumannii (CRAB). nih.gov
Exploration of (2R,5R)-Avibactam against Non-β-Lactamase Targets (e.g., Penicillin-Binding Proteins)
Beyond its primary role as a β-lactamase inhibitor, avibactam has been shown to interact with other bacterial targets, most notably penicillin-binding proteins (PBPs). asm.orgnih.govnih.gov Avibactam can covalently bind to some bacterial PBPs, which may account for its moderate antibacterial activity against certain bacterial species. asm.orgnih.govnih.gov Studies have shown that avibactam selectively binds to specific PBPs in different bacteria. For example, in Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae, avibactam primarily targets PBP2. asm.orgnih.govnih.gov In Streptococcus pneumoniae, the main target is PBP3. asm.orgnih.govnih.gov This interaction with PBPs has opened up new avenues for the development of DBO derivatives with improved affinity for these essential bacterial enzymes, potentially leading to new combination therapies that act on multiple targets. asm.orgnih.govnih.gov The inhibition of PBP2 by avibactam in Enterobacterales results in the formation of enlarged, rounded cells. asm.org
Below is a table summarizing the binding of avibactam to PBPs in various bacteria:
| Bacterium | Primary PBP Target | 50% Inhibitory Concentration (IC50) (μg/ml) |
| Escherichia coli | PBP2 | 0.92 asm.orgnih.govnih.gov |
| Pseudomonas aeruginosa | PBP2 | 1.1 asm.orgnih.govnih.gov |
| Haemophilus influenzae | PBP2 | 3.0 asm.orgnih.govnih.gov |
| Staphylococcus aureus | PBP2 | 51 asm.orgnih.govnih.gov |
| Streptococcus pneumoniae | PBP3 | 8.1 asm.orgnih.govnih.gov |
Strategies to Overcome Evolving Resistance Mechanisms
The emergence of resistance to ceftazidime-avibactam is a growing concern. nih.govnih.gov Resistance can arise through various mechanisms, including mutations in the genes encoding β-lactamases, leading to enzymes that are no longer effectively inhibited by avibactam. nih.govdovepress.com For example, amino acid substitutions in KPC and AmpC enzymes have been associated with resistance. nih.gov Other resistance mechanisms involve alterations in the permeability of the bacterial outer membrane, such as the loss of porins, and the overexpression of efflux pumps that actively remove the drug from the bacterial cell. nih.govresearchgate.net Strategies to combat these evolving resistance mechanisms include the development of new DBO inhibitors that are less susceptible to these resistance mechanisms and the use of combination therapies that target different bacterial pathways. nih.gov
Rational Design of Next-Generation Inhibitors Based on (2R,5R)-Avibactam Insights
The extensive research on avibactam has provided valuable insights into the structure-activity relationships of DBO inhibitors. This knowledge is being leveraged for the rational design of next-generation inhibitors with improved properties. By understanding how avibactam interacts with different β-lactamases and PBPs, researchers can design new molecules with enhanced affinity, a broader spectrum of activity, and greater stability. diva-portal.orgresearchgate.net For example, computational modeling and structural biology are being used to design DBO derivatives with modified side chains to optimize their interactions with the active sites of various target enzymes. diva-portal.org The goal is to develop inhibitors that can overcome known resistance mechanisms and provide effective treatment options for infections caused by multidrug-resistant bacteria. nih.gov
Q & A
Q. What quality control steps are essential when synthesizing Avibactam analogs for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
